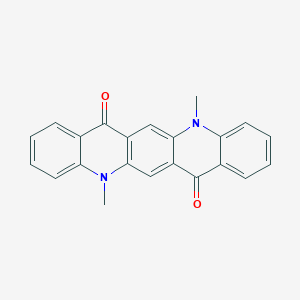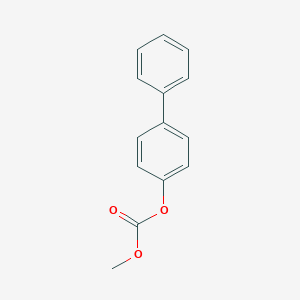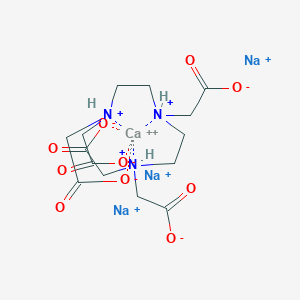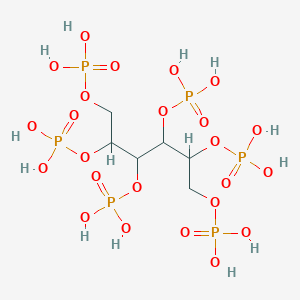![molecular formula C13H12ClNO2S B100345 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid CAS No. 17969-68-5](/img/structure/B100345.png)
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential use in treating autoimmune diseases. This compound was first synthesized in 2003 by Pfizer researchers and has since been the subject of numerous scientific studies.
Mécanisme D'action
JAKs are a family of enzymes that are involved in the signaling pathways of cytokines and growth factors. 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid selectively inhibits JAK3, which is primarily expressed in immune cells. By blocking the activity of JAK3, 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells.
Biochemical and Physiological Effects
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid has been shown to have a variety of biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune disease. In clinical trials, 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid in lab experiments is its high selectivity for JAK3, which reduces the risk of off-target effects. However, the compound has a relatively short half-life and requires frequent dosing, which can be a limitation in some experiments. Additionally, 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid has not been extensively studied in animal models of autoimmune disease other than rheumatoid arthritis and psoriasis.
Orientations Futures
There are several potential future directions for research on 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid. One area of interest is the use of the compound in combination with other immunomodulatory agents to improve its efficacy and reduce the risk of side effects. Additionally, there is interest in exploring the potential use of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid in other autoimmune diseases, such as inflammatory bowel disease and lupus. Finally, there is ongoing research into the development of new JAK inhibitors with improved pharmacokinetic properties and selectivity for specific JAK isoforms.
Méthodes De Synthèse
The synthesis of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid involves several steps, including the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorobenzaldehyde thiosemicarbazone. This intermediate is then reacted with 2-bromo-2-methylpropanoic acid to form the final product, 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid.
Applications De Recherche Scientifique
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid has been studied extensively for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. The compound works by inhibiting the activity of a protein called Janus kinase (JAK), which plays a key role in the immune response.
Propriétés
Numéro CAS |
17969-68-5 |
|---|---|
Nom du produit |
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid |
Formule moléculaire |
C13H12ClNO2S |
Poids moléculaire |
281.76 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C13H12ClNO2S/c1-13(2,12(16)17)10-7-18-11(15-10)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,16,17) |
Clé InChI |
JSZXNOZBITZAKG-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)Cl)C(=O)O |
SMILES canonique |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)Cl)C(=O)O |
Autres numéros CAS |
17969-68-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



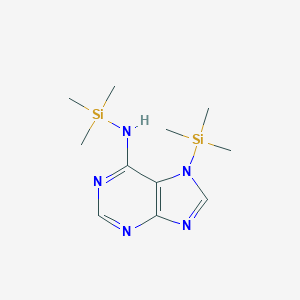
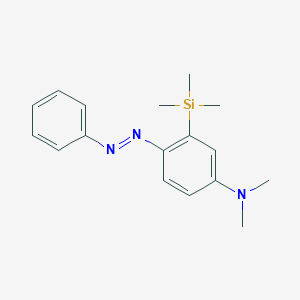
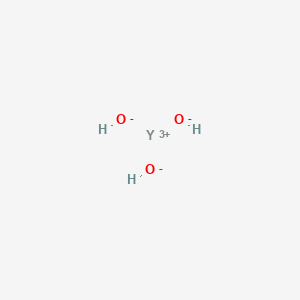
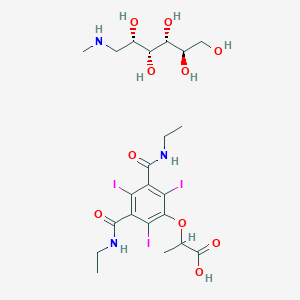
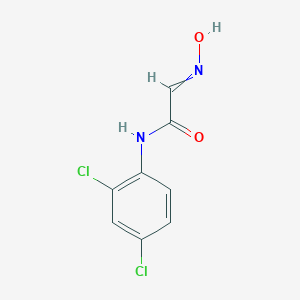
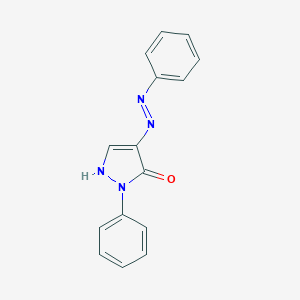
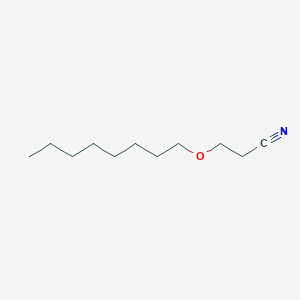
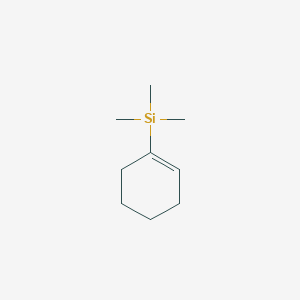
![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)

